molecular formula C19H18FN3O3S2 B11167833 2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide

2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11167833
M. Wt: 419.5 g/mol
InChI Key: GBBNWUHDRBYSNB-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a sulfamoylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is typically introduced through a sulfonamide formation reaction involving a sulfonyl chloride and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as carbonic anhydrase, leading to disruption of cellular processes in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, fluorophenyl group, and sulfamoylphenyl group. This unique structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H18FN3O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H18FN3O3S2/c1-12-17(27-19(23-12)15-4-2-3-5-16(15)20)18(24)22-11-10-13-6-8-14(9-7-13)28(21,25)26/h2-9H,10-11H2,1H3,(H,22,24)(H2,21,25,26)

InChI Key

GBBNWUHDRBYSNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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